6-Benzylthioguanine
Descripción general
Descripción
6-Benzylthioguanine is a thiopurine . It is a purine analogue antineoplastic agent used for the induction of remission, and for remission consolidation in patients with acute nonlymphocytic anemias . Its molecular formula is C12H11N5S and has a molecular weight of 257.32 g/mol.
Molecular Structure Analysis
The structural effects of 6-thioguanine on duplex DNA have been studied . Both duplexes adopt right-handed helical conformations with all Watson–Crick hydrogen bonding in place . The S6G·T structures exhibit a wobble-type base pairing at the lesion site, with thymine shifted toward the major groove and S6G displaced toward the minor groove .Chemical Reactions Analysis
6-Thioguanine has been studied for its electrochemical properties . The MCFSMW/SPE possessed an appropriate response and an appreciable electrooxidation behaviors toward the 6-TG detection .Aplicaciones Científicas De Investigación
Application in Analytical and Bioanalytical Chemistry
Field
Analytical and Bioanalytical Chemistry
Summary of Application
6-Benzylthioguanine (6-TG) is used in the development of a highly reproducible free-standing liquid membrane (FLM) surface-enhanced Raman spectroscopy (SERS) substrate for the detection of 6-TG in human urine and serum .
Methods of Application
A prepared sample is adjusted to pH 2 and mixed with a concentrated core–shell bimetallic nanoparticle (Ag core Au shell NP) suspension. The mixture is then formed into an FLM using a custom mold .
Results or Outcomes
The relative standard deviation (RSD) of the experimental results can be stabilized below 10% (n ≥10). The R² of the calibration curve in the range of 10100 μg kg −1 was 0.988. The limit of detection (LOD) (3 σ / k) of 6-TG was 5 μg kg −1 .
Application in Cancer Therapy
Field
Cancer Therapy
Summary of Application
6-Benzylthioguanine displays a noncompetitive and slow-binding inhibitory mechanism against human deubiquitinating protease USP2 .
Methods of Application
Enzyme-kinetic and X-ray crystallographic data were used to suggest that 6-Benzylthioguanine displays a noncompetitive and slow-binding inhibitory mechanism against USP2 .
Results or Outcomes
The study provides a clear rationale for the clinical evaluation of 6-Benzylthioguanine for USP2-upregulated cancers .
Application in Treatment of MTAP-deficient Cancers
Summary of Application
The combination of MTA/6-TG has produced substantial shrinkage or slowing of growth in two different xenograft human tumor models: lymphoblastic leukemia and metastatic prostate carcinoma with neuroendocrine features .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
Further development and a clinical trial of the proposed MTA/6-TG treatment of MTAP-deficient cancers seem warranted .
Application in Inflammatory Bowel Disease Treatment
Field
Gastroenterology
Summary of Application
6-Thioguanine nucleotide levels are used to assess the clinical remission in inflammatory bowel diseases .
Methods of Application
A systematic literature search was carried out using four databases. Statistical heterogeneity was assessed with the I² statistic followed by subgroup and sensitivity analyses. Odds ratios were computed using the random-effects model .
Results or Outcomes
The global odds ratio for remission in patients with 6-thioguanine nucleotide levels above the predefined thresholds was 3.95 (95% confidence interval [CI], 2.63–5.94; p < 0.001). Mean 6-thioguanine nucleotide levels were higher among patients in clinical remission, with a pooled difference of 63.37 pmol/8 × 10⁸ red blood cells (95% CI, 31.81–94.93; p < 0.001) .
Application in Cancer Therapy
Summary of Application
6-Thioguanine has shown positive results in the treatment of cancers and its full potential in therapy may not have been reached .
Results or Outcomes
The combination of 6-Thioguanine and a natural compound, methylthioadenosine (MTA), may provide selective treatment of cancers that have lost the gene methylthioadenosine phosphorylase (MTAP). Administration of MTA decreases 6-Thioguanine toxicity to normal host tissues, thus permitting use of increased therapeutic doses of 6-Thioguanine .
Application in Clinical Monitoring
Field
Clinical Pharmacology
Summary of Application
The adverse reactions caused by 6-Thioguanine in anti-cancer treatment are closely related to the dose, leading to the urgent need for clinical monitoring of its concentration .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Application in Treatment of Acute Nonlymphocytic Leukemia
Field
Hematology
Summary of Application
6-Thioguanine is used in the treatment of several forms of leukemia, including acute nonlymphocytic leukemia .
Propiedades
IUPAC Name |
6-benzylsulfanyl-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGATKUPCKDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2NC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172053 | |
Record name | 6-Benzylthioguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647726 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Benzylthioguanine | |
CAS RN |
1874-58-4 | |
Record name | 2-Amino-6-(benzylthio)purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1874-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzylthioguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzylthioguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzylthioguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(phenylmethyl)thio]-1H-purin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BENZYLTHIOGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89Y54IWIJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.